molecular formula C10H8O4 B303393 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No. B303393
M. Wt: 192.17 g/mol
InChI Key: QCWVOKJQWOQRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as dimethyldihydropyrenequinone (DMDPQ), is a synthetic organic compound that has gained significant attention in the field of chemistry and biology due to its unique chemical structure and potential applications. DMDPQ is a bicyclic molecule that contains a fused ring system with two methoxy groups and two carbonyl groups. In

Mechanism of Action

The mechanism of action of DMDPQ is not fully understood, but it is believed to involve the interaction of the carbonyl groups with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
DMDPQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMDPQ can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. DMDPQ has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMDPQ is its ease of synthesis and purification. This makes it a readily available compound for use in lab experiments. However, one limitation of DMDPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on DMDPQ. One area of interest is the development of new synthetic methods for DMDPQ that can improve yields and purity. Another area of interest is the exploration of DMDPQ's potential applications in the field of medicine, particularly in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMDPQ and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of DMDPQ involves the reaction of 2,5-dimethoxybenzaldehyde with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with potassium hydroxide to form DMDPQ. This method has been optimized to produce high yields of DMDPQ with high purity.

Scientific Research Applications

DMDPQ has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMDPQ is in the field of organic electronics. DMDPQ has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes.

properties

Product Name

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

InChI

InChI=1S/C10H8O4/c1-13-5-3-4-6(14-2)8-7(5)9(11)10(8)12/h3-4H,1-2H3

InChI Key

QCWVOKJQWOQRCR-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)OC)C(=O)C2=O

Canonical SMILES

COC1=C2C(=C(C=C1)OC)C(=O)C2=O

Origin of Product

United States

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